molecular formula C12H12N2O5S2 B14479093 6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate CAS No. 65518-51-6

6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate

Katalognummer: B14479093
CAS-Nummer: 65518-51-6
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: DADVUPQCVKINSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate is an organic compound with the molecular formula C6H5NO2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid and a sulfanylidene group. The hydrate form indicates the presence of water molecules associated with the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfanylidene-1H-pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine with thiourea under basic conditions to form the corresponding thiopyridine derivative. This intermediate is then oxidized using hydrogen peroxide to yield the desired 6-sulfanylidene-1H-pyridine-2-carboxylic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6-sulfanylidene-1H-pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-sulfanylidene-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-sulfanylidene-1H-pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-sulfanylidene-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-mercaptopicolinic acid
  • 6-thioxo-1,6-dihydro-2-pyridinecarboxylic acid

Uniqueness

6-sulfanylidene-1H-pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

65518-51-6

Molekularformel

C12H12N2O5S2

Molekulargewicht

328.4 g/mol

IUPAC-Name

6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/2C6H5NO2S.H2O/c2*8-6(9)4-2-1-3-5(10)7-4;/h2*1-3H,(H,7,10)(H,8,9);1H2

InChI-Schlüssel

DADVUPQCVKINSB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=S)NC(=C1)C(=O)O.C1=CC(=S)NC(=C1)C(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.